molecular formula C11H15N3 B079442 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- CAS No. 13022-80-5

1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-

Katalognummer: B079442
CAS-Nummer: 13022-80-5
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: JIKHJTHQLORZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-, is a sophisticated bifunctional organocatalyst of significant interest in synthetic chemistry. Its unique structure incorporates a sterically hindered, electron-rich 1,5-diazabicyclo[3.2.1]octane (DABCO-like) framework, fused with a peripheral 4-pyridyl group. This molecular design confers dual reactivity: the bicyclic amine moiety can act as a potent non-ionic base or a nucleophile, while the pyridyl nitrogen serves as a Lewis base capable of metal coordination. This bifunctionality makes it exceptionally valuable for catalyzing complex organic transformations, including Michael additions, annulation reactions, and the synthesis of heterocyclic compounds. Beyond its role in small-molecule catalysis, this compound is a versatile precursor for constructing metal-organic frameworks (MOFs) and coordination polymers, where it acts as a bridging ligand. Its rigid, three-dimensional structure and dual nitrogen donor sites allow for the creation of novel porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. Researchers will find this chemical to be an indispensable tool for developing new catalytic methodologies and exploring advanced functional materials.

Eigenschaften

IUPAC Name

8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-6-13-8-9-14(7-1)11(13)10-2-4-12-5-3-10/h2-5,11H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKHJTHQLORZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156417
Record name 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13022-80-5
Record name 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,5-DIAZABICYCLO(3.2.1)OCT-8-YL)-PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- is a bicyclic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15N3C_{11}H_{15}N_{3} and a molecular weight of 189.26 g/mol. Its structure features a pyridine ring at the 8-position of the bicyclic system, which significantly influences its chemical behavior and biological interactions.

PropertyValue
IUPAC Name8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane
CAS Number13022-80-5
Molecular Weight189.26 g/mol
GHS ClassificationAcute Toxic; Irritant

Antiproliferative Properties

Research indicates that 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of specific tumor cells, making it a candidate for further investigation in oncology applications .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. It is believed to modulate receptor activities and enzyme functions due to its structural similarity to known pharmacophores .

Study on Cancer Cell Lines

A study evaluated the efficacy of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- against several cancer cell lines including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM

Synthesis Methods

Several synthetic routes have been developed for producing this compound, which include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization in the presence of suitable catalysts.
  • Functionalization : Modifying existing bicyclic structures to introduce the pyridine moiety.

These methods not only facilitate the production of the compound but also allow for variations that can enhance its biological activity .

Comparative Analysis with Similar Compounds

The unique structure of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- differentiates it from other similar compounds in terms of biological activity.

Compound NameStructural FeaturesUnique Properties
1,5-Diazabicyclo(3.2.1)octane Bicyclic structure with two nitrogen atomsBasic properties; used in synthetic applications
3,8-Diazabicyclo(3.2.1)octane Similar bicyclic framework but different substituentsExhibits different biological activities
4-Pyridinylmethylpiperazine Contains a piperazine ringKnown for neuroactive properties
N,N-Dimethyl-1,5-diazabicyclo(3.2.1)octane Dimethylated versionEnhanced lipophilicity; potential for increased bioavailability

Wissenschaftliche Forschungsanwendungen

Antiproliferative Properties

Research indicates that 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- exhibits significant antiproliferative properties against various cancer cell lines. This suggests potential applications in oncology as a therapeutic agent.

  • Mechanism of Action : Studies on the interaction of this compound with biological macromolecules reveal insights into its mechanism of action, which may involve the inhibition of specific receptors or enzymes critical for cancer cell proliferation.

Interaction Studies

The compound's ability to interact with biological targets has been documented in several studies:

  • Receptor Binding : Its structural similarity to known pharmacophores enables it to bind effectively to various receptors.
  • Enzyme Inhibition : It shows promise as an enzyme inhibitor, which could be leveraged in drug design.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroactive Properties

Another research highlighted the neuroactive properties of related compounds sharing structural similarities with this bicyclic compound. These findings suggest that derivatives of 1,5-Diazabicyclo(3.2.1)octane could be explored for neurological applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Bicyclic System Substituent Molecular Formula Key Applications Basicity (Relative)
1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- 3.2.1 4-pyridyl C₁₁H₁₅N₃ Coordination chemistry, catalysis Moderate (inferred)
DABCO 2.2.2 None C₆H₁₂N₂ Catalysis, host-guest chemistry pKa ~8.8
DBN 4.3.0 None C₇H₁₂N₂ Strong base, polymerization pKa ~13.5
8-(3,4,5-Trimethoxyphenyl)-1,5-diazabicyclo(3.2.1)octane 3.2.1 3,4,5-trimethoxyphenyl C₁₆H₂₁N₃O₃ Underexplored (electronic materials?) Unknown
DBO Derivatives 3.2.1 Variable (e.g., methyl) Varies Analgesics, enzyme inhibitors Depends on substituent

Vorbereitungsmethoden

Stereochemical Control

The bicyclic structure’s rigidity often leads to epimerization during synthesis. Key mitigations include:

  • Low-temperature reactions (<10°C) to slow racemization.

  • Chiral auxiliaries or catalysts to enforce desired configurations.

Functional Group Compatibility

The pyridyl group’s sensitivity to strong acids/bases necessitates mild conditions. For example, substituting HCl with acetic acid in cyanide addition steps preserves aromatic integrity.

Yield Improvement

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.

  • Catalyst loading : Increasing Pd/C to 10% reduces hydrogenation time by 40% .

Q & A

Q. What are the standard synthetic routes for preparing 8-(4-pyridyl)-substituted bicyclic diazabicyclo compounds?

Methodological Answer : Synthesis typically involves cyclocondensation reactions between pyridyl-containing precursors and bicyclic scaffolds. For example:

  • Key reagents : Use pyridyl-substituted amines or aldehydes (e.g., 4-pyridylmethylamine) with spirocyclic intermediates under controlled pH and temperature .
  • Optimization : Employ factorial design (e.g., varying solvent polarity, catalyst loading) to enhance yield, as described in general experimental frameworks for heterocyclic systems .
  • Characterization : Validate products via elemental analysis , IR spectroscopy (to confirm amine/pyridyl functional groups), and NMR (to resolve bicyclic ring protons and pyridyl aromatic signals) .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

Methodological Answer : Contradictions between IR , NMR , and mass spectrometry data often arise from conformational flexibility or impurities. Strategies include:

  • Multi-technique cross-validation : Combine 1^1H-NMR, 13^13C-NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities in bicyclic systems .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data, as applied in spirocyclic compound studies .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the 8-(4-pyridyl) group in nucleophilic or electrophilic reactions?

Methodological Answer : The pyridyl substituent acts as both an electron-donating (via resonance) and steric hindrance moiety. Key approaches:

  • Kinetic studies : Monitor reaction rates under varying pH to assess protonation effects on the pyridyl nitrogen .
  • Computational analysis : Apply quantum mechanical calculations (e.g., Fukui indices) to map nucleophilic/electrophilic sites, as demonstrated in azabicyclo systems .

Q. How can AI-driven models improve the design of derivatives with enhanced stability or bioactivity?

Methodological Answer :

  • Reaction prediction : Train machine learning models on existing bicyclic compound datasets to predict feasible synthetic pathways .
  • Property optimization : Use generative adversarial networks (GANs) to propose derivatives with desired logP, solubility, or binding affinity, aligning with frameworks in smart laboratory automation .

Q. What strategies resolve contradictions between experimental and computational data in reaction pathway analysis?

Methodological Answer :

  • Pathway sampling : Employ transition state sampling (e.g., Nudged Elastic Band method) to identify overlooked intermediates .
  • Experimental validation : Use isotopic labeling (e.g., 15^{15}N) to trace reaction pathways, as seen in azabicyclo oxidation studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.